molecular formula C25H22N4OS3 B11996570 N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11996570
M. Wt: 490.7 g/mol
InChI Key: YEOSNYFOBAYCDU-CVKSISIWSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound with a unique structure that includes biphenyl, thiadiazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the biphenyl-4-ylmethylidene intermediate, followed by the introduction of the thiadiazole and acetohydrazide groups. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: It is explored for its use in developing advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
  • **N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Uniqueness

N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N4OS3

Molecular Weight

490.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22N4OS3/c1-18-7-9-20(10-8-18)16-31-24-28-29-25(33-24)32-17-23(30)27-26-15-19-11-13-22(14-12-19)21-5-3-2-4-6-21/h2-15H,16-17H2,1H3,(H,27,30)/b26-15+

InChI Key

YEOSNYFOBAYCDU-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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